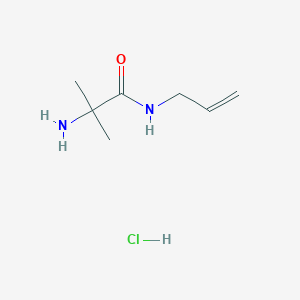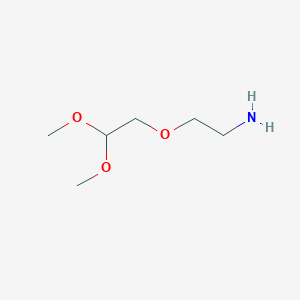
N-Allyl-2-amino-2-methylpropanamide hydrochloride
Overview
Description
N-Allyl-2-amino-2-methylpropanamide hydrochloride, also known as AMPAH, is a versatile organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of 101-103°C. AMPAH is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. AMPAH is also a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. AMPAH is used in a variety of scientific research applications, including the study of neurological disorders, drug development, and the study of neurotransmitter systems.
Scientific Research Applications
-
Synthesis and Characterization of Nitrogen-Based Ionic Liquids
- Field : Chemistry
- Application Summary : This compound has been used in the synthesis and characterization of nitrogen-based ionic liquids bearing allyl groups .
- Methods of Application : The syntheses and full spectral (NMR, MS, and IR), thermal (DSC) and ion chromatographic characterization of two series of amine-derived ionic liquids bearing allyl substituents and having chloride or bis (trifluoromethanesulfonyl)amide anions have been presented .
- Results : The analysis of the dependence of the 1H NMR chemical shift values of the selected protons on the cation and anion structure has been conducted. DSC analysis records together with ion chromatography analysis results have been presented and interpreted .
-
Polymerization and Polymer pH-/Thermo-Responsiveness
- Field : Polymer Chemistry
- Application Summary : This compound has been used in the study of the effect of amino group modification at the allyl position of methacrylamides on polymerization and polymer pH-/thermo-responsiveness .
- Methods of Application : The polymerization of N-n-propyl α-(aminomethyl)acrylamide and N-isopropyl α-(aminomethyl)acrylamide were investigated. The synthesis of these compounds was achieved within many fewer steps than reported by using selective acylation and subsequent conjugate substitution of α-(chloromethyl)acryloyl chloride .
- Results : Substitution with amino groups increased the hydrophobicity of the polymers and lowered the cloud point (Tc). Nevertheless, polymers containing the amino monomers as major components exhibited significantly higher Tc in 1 M HCl aq than those in water .
-
Amino–yne Click Chemistry
- Field : Polymer Chemistry
- Application Summary : The compound can be used in amino–yne click chemistry, which has been rapidly developed in recent years . This type of click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .
- Methods of Application : The amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Results : The applications of amino–yne click reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation and synthesis of polymers with unique structures .
-
Research and Development
- Field : Research and Development
- Application Summary : The compound is often used in research and development settings, particularly in the field of chemistry .
- Methods of Application : The specific methods of application can vary widely depending on the nature of the research being conducted .
- Results : The outcomes of this research can lead to new discoveries and advancements in the field .
-
Amino–yne Click Chemistry
- Field : Polymer Chemistry
- Application Summary : The compound can be used in amino–yne click chemistry, which has been rapidly developed in recent years . This type of click reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .
- Methods of Application : The amino–yne click reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .
- Results : The applications of amino–yne click reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation and synthesis of polymers with unique structures .
-
Research and Development
- Field : Research and Development
- Application Summary : The compound is often used in research and development settings, particularly in the field of chemistry .
- Methods of Application : The specific methods of application can vary widely depending on the nature of the research being conducted .
- Results : The outcomes of this research can lead to new discoveries and advancements in the field .
properties
IUPAC Name |
2-amino-2-methyl-N-prop-2-enylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4H,1,5,8H2,2-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYXENXOMBHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-amino-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)


![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)



![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)